molecular formula C6H7Cl2N B1212944 2-(Chloromethyl)pyridine hydrochloride CAS No. 6959-47-3

2-(Chloromethyl)pyridine hydrochloride

Cat. No.: B1212944
CAS No.: 6959-47-3
M. Wt: 164.03 g/mol
InChI Key: JPMRGPPMXHGKRO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride , is primarily used as a reagent in chemical reactions .

Mode of Action

As an alkylating agent , this compound can donate a methyl group to other molecules in a reaction. This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. For instance, it has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . In this case, the compound plays a role in the formation of the contrast agent, which can then interact with biochemical pathways involving zinc ions.

Pharmacokinetics

Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . The product of this reaction would have properties and actions distinct from the original this compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH . Additionally, it needs to be stored away from fire sources and oxidizing agents, and in a dry, ventilated place .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through alkylation, which involves the transfer of an alkyl group to a substrate. This compound is known to react with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogen atoms in nucleic acids. These interactions can lead to modifications in the structure and function of the biomolecules, affecting their activity and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying key cellular components through alkylation. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the alkylation of DNA by this compound can lead to mutations and disruptions in gene expression, potentially causing cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through alkylation. It binds to nucleophilic sites on biomolecules, forming covalent bonds that alter the structure and function of the target molecules. This can result in enzyme inhibition or activation, changes in gene expression, and disruptions in cellular processes. The alkylation of DNA by this compound, for example, can lead to the formation of DNA adducts, which interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and should be stored under inert gas to maintain its stability. Over time, it can degrade, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained alterations in cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or no adverse effects, while at higher doses, it can be toxic. Studies have shown that high doses of this compound can lead to severe cytotoxicity, organ damage, and even mortality in animal models. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical properties and effects. Understanding the metabolic pathways of this compound is essential for predicting its behavior and potential toxicity in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects. For example, its accumulation in the nucleus can enhance its interaction with DNA, leading to more pronounced genetic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for instance, allows it to interact directly with DNA and other nuclear components, affecting gene expression and cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)pyridine hydrochloride involves several steps:

Industrial Production Methods: In an industrial setting, 2-methylpyridine is mixed with carbon tetrachloride and anhydrous sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C until the reaction is complete. The product is then distilled and reacted with hydrochloric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)pyridine hydrochloride is unique due to its specific position of the chloromethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable reagent in organic synthesis and functionalization reactions .

Properties

CAS No.

6959-47-3

Molecular Formula

C6H7Cl2N

Molecular Weight

164.03 g/mol

IUPAC Name

2-(chloromethyl)pyridine;hydron;chloride

InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H

InChI Key

JPMRGPPMXHGKRO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCl.Cl

Canonical SMILES

[H+].C1=CC=NC(=C1)CCl.[Cl-]

melting_point

257 to 261 °F (NTP, 1992)
166-173 °C

6959-47-3
110656-58-1

physical_description

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992)

Pictograms

Corrosive; Irritant

Related CAS

4377-33-7 (Parent)

solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)

Synonyms

2-chloromethylpyridine
2-chloromethylpyridine hydrochloride
2-CMP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By following the procedure of Example 1, part A, but replacing 4-acetaminophenol with 2-acetaminophenol, and 4-chloromethylpyridine hydrocholoride, with 2-chloromethylpyridine hydrochloride, the title compound is obtained.
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Synthesis routes and methods II

Procedure details

A solution of 200 g (2.15 moles) of 2-methyl-pyridine and 14 g of dimethylformamide in 750 ml chloroform was heated at reflux while 300 g (1.29 mole) of trichloroisocyanuric acid (min. 90% available chlorine) were added thereto in portions without heating over 50 minutes as the reaction mixture remained under reflux by itself. The mixture was stirred for another 2 hours and was cooled and vacuum filtered. The filtrate was washed with 100 ml of 5% sodium hydroxide and the chloroform phase was dried over MgSO4, and filtered. 100 g (2.74 moles) of dry hydrogen chloride were added to the filtrate which was evaporated to dryness under vacuum. The residue was added to 250 ml of dry acetone and the mixture was stirred and vacuum filtered. The precipitate was washed with a little acetone and dried to obtain 185 g of 2-chloromethyl-pyridine hydrochloride. The acetone solution was cooled in the refrigerator to obtain another 42 g product for a total yield of 227 g (64.4%) melting at 120° to 122° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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